molecular formula C9H9FN2 B071901 3-((2-Fluorophenyl)amino)propanenitrile CAS No. 192811-51-1

3-((2-Fluorophenyl)amino)propanenitrile

Cat. No.: B071901
CAS No.: 192811-51-1
M. Wt: 164.18 g/mol
InChI Key: VENLUHCIJJCGSR-UHFFFAOYSA-N
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Description

3-((2-Fluorophenyl)amino)propanenitrile is a versatile chemical compound with the molecular formula C9H9FN2. It is used in various scientific research applications due to its unique properties. This compound is particularly valuable in fields such as drug discovery and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-((2-Fluorophenyl)amino)propanenitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, heated under reflux . Another method includes the dehydration of primary amides using dehydrating agents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) .

Industrial Production Methods

Industrial production of nitriles, including this compound, often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The choice of reagents and conditions is crucial to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorophenyl)amino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the nitrile group to a carboxylic acid.

    Reduction: Reduction of the nitrile group can yield primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Substitution: Potassium cyanide (KCN) in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-((2-Fluorophenyl)amino)propanenitrile is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: The compound is explored for its potential in drug discovery and development.

    Industry: It is utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((2-Fluorophenyl)amino)propanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenylamino)propanenitrile
  • 2-Fluoroaniline

Uniqueness

3-((2-Fluorophenyl)amino)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(2-fluoroanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,12H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENLUHCIJJCGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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